Product packaging for 1-Cyclobutyl-4-iodobenzene(Cat. No.:)

1-Cyclobutyl-4-iodobenzene

Cat. No.: B13510867
M. Wt: 258.10 g/mol
InChI Key: UIJJPRKTQCVFGO-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-iodobenzene is an organic compound that serves as a versatile synthetic intermediate in modern organic chemistry and drug discovery. Its structure combines a strained, high-energy cyclobutane ring with an aromatic system bearing a reactive carbon-iodine bond. This makes it a valuable substrate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, for constructing complex molecular architectures. The cyclobutyl group is a prominent motif in medicinal chemistry, often used as a saturated bioisostere for phenyl or tert-butyl groups to modulate a compound's potency, metabolic stability, and conformational flexibility. Research into cyclobutane-containing compounds is active, as they are found in various natural products and pharmaceuticals . Furthermore, recent advances in C-H functionalization logic utilize such building blocks to access structurally complex targets like pseudodimeric cyclobutane natural products, offering more efficient synthetic routes compared to traditional methods . The iodine atom acts as a superior leaving group, facilitating efficient arylation and alkynylation reactions. This compound is for research applications only and is not intended for diagnostic or therapeutic uses. Researchers can leverage it in areas including synthetic methodology development, ligand design, and the preparation of bioactive molecule screening libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11I B13510867 1-Cyclobutyl-4-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11I

Molecular Weight

258.10 g/mol

IUPAC Name

1-cyclobutyl-4-iodobenzene

InChI

InChI=1S/C10H11I/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2

InChI Key

UIJJPRKTQCVFGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies for 1 Cyclobutyl 4 Iodobenzene

Direct Halogenation Approaches

Direct halogenation represents a straightforward method for the synthesis of 1-cyclobutyl-4-iodobenzene (B6230650), beginning with the parent hydrocarbon, cyclobutylbenzene (B3052708).

Electrophilic Iodination of Cyclobutylbenzene Precursors

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. In the case of synthesizing this compound, the direct iodination of cyclobutylbenzene is a key method. mdpi.com This reaction typically involves treating cyclobutylbenzene with an iodinating agent. mdpi.com Molecular iodine (I₂) itself is generally not reactive enough to iodinate an unactivated benzene (B151609) ring directly. chem-soc.si Therefore, an oxidizing agent is often required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). wikipedia.org

Common reagents and conditions for electrophilic iodination include:

Iodine in the presence of an oxidizing agent: A mixture of iodine and an oxidizing agent like nitric acid or hydrogen peroxide can be used. chem-soc.siwikipedia.org These oxidants help to form a stronger electrophile.

Iodine monochloride (ICl): This interhalogen compound is more polarized than I₂ and can serve as a source of electrophilic iodine.

N-Iodosuccinimide (NIS): Often used in conjunction with an acid catalyst, NIS is a convenient and milder source of electrophilic iodine. wikipedia.org

The general mechanism involves the attack of the electron-rich benzene ring of cyclobutylbenzene on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring and yields the final product, this compound. wikipedia.org

Regioselective Considerations in Halogenation

The cyclobutyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. This directing effect is primarily due to hyperconjugation and the weak electron-donating inductive effect of the alkyl group. Consequently, the incoming iodo group will be directed to the positions ortho and para to the cyclobutyl substituent.

However, the para-substituted product, this compound, is generally the major product due to steric hindrance. The bulky cyclobutyl group impedes the approach of the electrophile to the ortho positions, making the para position more accessible. This regioselectivity is a critical consideration for maximizing the yield of the desired isomer. asianpubs.org Studies on the halogenation of similar alkylbenzenes have consistently shown a preference for para-substitution. nih.gov

Functional Group Interconversion Strategies

An alternative to direct iodination involves the transformation of other functional groups already present on the cyclobutylbenzene ring system.

Conversion from Other Aromatic Halides (e.g., Bromides, Chlorides)

While less common for introducing iodine, halogen exchange reactions, such as the Finkelstein reaction, can sometimes be employed. However, these are more typical for converting alkyl halides. For aryl halides, transition-metal-catalyzed cross-coupling reactions are more prevalent for introducing different functionalities. It is more likely that an aryl bromide or chloride would be converted to a different functional group rather than directly to an aryl iodide via simple substitution.

A more synthetically viable approach would involve lithium-halogen exchange followed by quenching with an iodine source. For instance, 1-bromo-4-cyclobutylbenzene (B1374904) could be treated with an organolithium reagent like n-butyllithium to form 4-cyclobutylphenyllithium. This highly reactive intermediate can then react with molecular iodine (I₂) to yield this compound.

Transformation of Aryl Ethers or Amines

The conversion of aryl ethers, such as 4-cyclobutylanisole, to aryl iodides is not a direct or common transformation. Cleavage of the ether to a phenol (B47542) followed by conversion to a diazonium salt and subsequent reaction (as described below) would be a more plausible, albeit multi-step, route.

The transformation of an amino group into an iodo group is a well-established and highly efficient method. This is typically achieved through the Sandmeyer reaction or a related diazotization-iodination sequence.

Sandmeyer-type Reactions from Anilines

The Sandmeyer reaction provides a reliable pathway to synthesize aryl halides from primary aryl amines. wikipedia.orgbyjus.com The synthesis of this compound via this method would begin with 4-cyclobutylaniline (B1426153).

The process involves two main steps:

Diazotization: 4-cyclobutylaniline is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form the corresponding aryldiazonium salt, 4-cyclobutylbenzenediazonium chloride. masterorganicchemistry.com This reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). vedantu.com The iodide ion displaces the diazonium group (N₂), which is an excellent leaving group, to form this compound. masterorganicchemistry.com

Notably, the reaction of a diazonium salt with potassium iodide to form an aryl iodide does not strictly require a copper(I) catalyst, which is a hallmark of the traditional Sandmeyer reaction for preparing aryl chlorides and bromides. vedantu.comlscollege.ac.in Nevertheless, it is often categorized as a Sandmeyer-type reaction due to the shared diazonium salt intermediate. wikipedia.org

This method is particularly advantageous due to the ready availability of anilines and the high yields often obtained in the iodination step.

Data Tables

Table 1: Synthetic Approaches for this compound

Method Starting Material Key Reagents Notes
Electrophilic IodinationCyclobutylbenzeneI₂, Oxidizing Agent (e.g., HNO₃) or NISSubject to regioselectivity, favoring the para product.
Sandmeyer-type Reaction4-Cyclobutylaniline1. NaNO₂, HCl (aq) 2. KIA reliable and high-yielding two-step process.

Cyclobutane (B1203170) Ring Formation in Iodoarene Synthesis

The creation of the cyclobutyl moiety on an iodo-substituted benzene ring can be achieved by forming the ring as a key step. These methods focus on building the strained four-membered ring on a pre-existing or concurrently formed aromatic system.

Cycloaddition reactions, particularly [2+2] cycloadditions, are a fundamental method for constructing four-membered rings. fiveable.meacs.org In the context of synthesizing cyclobutyl-substituted aromatics, these reactions typically involve the joining of two double-bond-containing molecules. fiveable.me The reaction can be initiated thermally or, more commonly, photochemically to overcome the symmetry-forbidden nature of a thermal [2+2] reaction between two simple alkenes. openstax.org

For the synthesis of an arylcyclobutane, a typical strategy would involve the reaction of an alkene with a styrene (B11656) derivative. For instance, the photochemical [2+2] cycloaddition of an alkene with 4-iodostyrene (B59768) could theoretically yield the this compound scaffold. The regioselectivity and stereoselectivity of these reactions are critical considerations, governed by the electronic properties of the reactants and the reaction conditions. fiveable.me

Recent advancements have introduced transition-metal catalysis to this field. Gold-catalyzed intermolecular [2+2] cycloadditions between alkenes and alkynes, for example, can produce cyclobutenes, which can subsequently be reduced to the corresponding cyclobutanes. organic-chemistry.org Visible light-catalyzed electron transfer strategies have also emerged as a powerful tool for [2+2] cycloadditions involving electron-rich and electron-deficient olefinic substrates. nih.gov

Reaction TypeReactantsConditionsKey Features
Photochemical [2+2] CycloadditionAlkene + Substituted Styrene (e.g., 4-iodostyrene)UV IrradiationForms cyclobutane ring directly; stereochemistry depends on reaction pathway (singlet/triplet state). acs.orgopenstax.org
Ketene (B1206846) [2+2] CycloadditionKetene + Alkene (Ketenophile)ThermalA reliable thermal method where the ketene acts as the 2-electron component. libretexts.org
Transition Metal-Catalyzed [2+2] CycloadditionAlkene + AlkyneGold or Rhodium CatalystForms cyclobutenes which require a subsequent reduction step to yield cyclobutanes. organic-chemistry.org
Photoredox-Catalyzed [2+2] CycloadditionElectron-rich Olefin + Electron-deficient OlefinVisible Light, PhotocatalystProceeds via radical cation intermediates, expanding the scope of compatible substrates. nih.gov

Alternative strategies to cycloaddition involve the modification of existing ring systems. Ring contraction of five-membered rings or ring expansion of three-membered rings offer elegant pathways to the cyclobutane core.

A notable ring contraction method involves the stereoselective conversion of readily available pyrrolidines into cyclobutanes. acs.orgntu.ac.uk This transformation is mediated by iodonitrene chemistry, where treatment of a substituted pyrrolidine (B122466) with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate (B1207046) leads to the desired cyclobutane. chemistryviews.org The proposed mechanism involves the formation of a 1,1-diazene intermediate, which extrudes nitrogen gas to form a 1,4-biradical that subsequently cyclizes. acs.orgchemistryviews.org By starting with a pyrrolidine bearing a 4-iodophenyl group, this method could be adapted to synthesize this compound.

Another innovative approach is the visible-light-driven ring contraction of five-membered alkenyl boronate complexes. nih.gov This photoredox-catalyzed process converts these precursors into cyclobutyl boronic esters. These esters are versatile intermediates that can be used in subsequent cross-coupling reactions, such as a Suzuki-Miyaura coupling with an aryl iodide, to furnish the final arylcyclobutane product. nih.govrsc.org

Ring expansion methodologies are less common but offer another synthetic route. For example, rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones can produce cyclobutenes, which can then be hydrogenated to cyclobutanes. organic-chemistry.org

MethodologyStarting MaterialKey Reagents/CatalystProductReported Yield
Pyrrolidine Ring ContractionSubstituted PyrrolidineHTIB, Ammonium CarbamateSubstituted CyclobutaneLow to good yields, stereoselective. acs.orgchemistryviews.org
Photoredox Ring Contraction5-Membered Alkenyl Boronate ComplexPhotoredox Catalyst, Visible LightCyclobutyl Boronic EsterNot specified in abstract. nih.gov
Cyclobutanol Ring Contraction2-AlkylidenecyclobutanolHypervalent Iodine(III) Reagentβ-Monofluorinated CyclopropanecarbaldehydeNot directly applicable but shows ring manipulation. researchgate.net
Cyclopropane Ring ExpansionCyclopropyl N-tosylhydrazoneRhodium CatalystMonosubstituted CyclobuteneNot specified in abstract. organic-chemistry.org

Directed cyclization represents a sophisticated strategy for constructing complex molecular architectures with high precision. These methods often employ a directing group to guide a catalyst to a specific C–H bond, enabling selective bond formation.

Palladium-catalyzed C–H activation and arylation is a powerful tool for this purpose. Research has demonstrated the synthesis of all-syn cyclobutane systems via directed C–H arylation. semanticscholar.org In these studies, a cyclobutane precursor equipped with a directing group is coupled with an aryl iodide. The use of 1,4-diiodobenzene (B128391) as the coupling partner has been shown to yield bis-cyclobutanated products, directly demonstrating the feasibility of attaching a cyclobutane ring to an iodoarene. semanticscholar.org This approach offers a "late-stage" functionalization pathway where the iodoarene moiety is introduced onto a pre-formed cyclobutane scaffold.

Cascade reactions provide another avenue for directed cyclization. Photoredox-catalyzed processes involving a deboronative radical addition followed by a polar cyclization have been developed for the synthesis of cyclobutanes. nih.gov This method utilizes alkylboronic esters and haloalkyl alkenes to build the ring structure through a radical-polar crossover mechanism. By carefully choosing the substrates, one could envision a pathway where the aryl group is incorporated during the cascade.

Furthermore, palladium-catalyzed cyclization coupling reactions involving iodoarene-tethered alkynes and cyclobutanone-derived tosylhydrazones have been reported to form spirocyclic systems containing a cyclobutane ring. researchgate.net This highlights the utility of iodoarenes as key components in complex cyclization cascades for building cyclobutane structures.

MethodologyKey PrecursorsCatalyst/ConditionsKey Finding
Directed C–H ArylationCyclobutane with directing group, Aryl Iodide (e.g., 1,4-diiodobenzene)Palladium CatalystDemonstrated formation of a bis-cyclobutane adduct from 1,4-diiodobenzene, confirming C-I bond compatibility. semanticscholar.org
Photoredox Radical-Polar CascadeAlkylboronic ester, Haloalkyl alkenePhotoredox Catalyst, Visible LightEnables the synthesis of diverse cyclobutanes through a radical addition followed by a polar 4-exo-tet cyclization. nih.gov
Palladium-Catalyzed Cyclization CouplingIodoarene-tethered alkyne, Cyclobutanone-derived N-tosylhydrazonePalladium CatalystProvides an efficient route to spirocyclobutanes, involving intramolecular carbopalladation. researchgate.net

Reactivity and Transformational Chemistry of 1 Cyclobutyl 4 Iodobenzene

Palladium-Catalyzed Cross-Coupling Reactions

1-Cyclobutyl-4-iodobenzene (B6230650) serves as a versatile electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the cyclobutyl group and the high reactivity of the iodide leaving group make it a valuable substrate for creating diverse molecular architectures, particularly in the synthesis of substituted biaryl compounds and other complex structures.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and the associated ligands. researchgate.net For the coupling of aryl iodides like this compound, a variety of catalyst systems can be employed. Simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with phosphine (B1218219) ligands are often effective. nih.gov

Modern catalyst systems often utilize bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), which promote the oxidative addition and reductive elimination steps of the catalytic cycle, allowing for lower catalyst loadings and milder reaction conditions. researchgate.netnih.gov The choice of base, such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), and solvent (e.g., toluene, dioxane, THF, often with water) is also crucial for activating the boronic acid and facilitating the transmetalation step. nih.gov

The Suzuki-Miyaura reaction is known for its broad substrate scope and functional group tolerance. researchgate.net this compound, as a reactive aryl iodide, is expected to couple efficiently with a wide range of aryl and heteroaryl boronic acids and esters. This includes boronic acids bearing both electron-donating and electron-withdrawing groups. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the general reactivity of aryl iodides suggests a high potential for successful coupling. wikipedia.orgrsc.org Limitations can arise with highly sterically hindered boronic acids, which may require optimized catalyst systems or harsher reaction conditions to achieve good yields.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110
Pd₂(dba)₃XPhosK₂CO₃Dioxane80-100
Pd(PPh₃)₄-Na₂CO₃THF/H₂O65-80

Stille Coupling with Organostannanes

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is valued for its tolerance of a wide array of functional groups, and the stability of organostannane reagents. wikipedia.org this compound can be effectively coupled with various vinyl-, aryl-, or alkynylstannanes to form new carbon-carbon bonds. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage is that the reaction often does not require a base.

Table 2: Typical Stille Coupling Partners for Aryl Iodides (Note: This table illustrates potential coupling partners for this compound based on general Stille reaction principles.)

Organostannane PartnerProduct Type
VinyltributyltinStyrene (B11656) derivative
PhenyltributyltinBiaryl
(Phenylethynyl)tributyltinDiarylacetylene

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding substituted alkynes. libretexts.org This reaction is typically co-catalyzed by palladium and copper salts. wikipedia.orglibretexts.org this compound is an ideal substrate for this transformation, readily reacting with terminal alkynes under mild conditions. libretexts.org The reaction usually employs a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 3: General Conditions for Sonogashira Coupling of Aryl Iodides (Note: These are representative conditions applicable to this compound.)

Palladium CatalystCopper Co-catalystBaseSolventTemperature
Pd(PPh₃)₂Cl₂CuIEt₃NTHF or DMFRoom Temp. to 50°C
Pd(OAc)₂None (Copper-free)PiperidineDMF80-100°C

Negishi Coupling with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner to couple with organohalides. nobelprize.org This method is known for its high reactivity and functional group tolerance. nobelprize.orgnih.gov The preparation of the requisite organozinc reagent from an organolithium or Grignard reagent, or directly from an organohalide, is a key step. This compound would readily undergo oxidative addition to the palladium(0) catalyst, followed by transmetalation with an organozinc compound and reductive elimination to furnish the cross-coupled product. nobelprize.org This reaction is particularly useful for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds.

Table 4: Potential Organozinc Reagents for Negishi Coupling (Note: This table shows potential nucleophiles for reaction with this compound.)

Organozinc ReagentCoupling Product Feature
Phenylzinc chlorideBiaryl linkage
Alkylzinc bromideAlkyl-aryl linkage
Alkenylzinc chlorideStyrene derivative linkage

Kumada Coupling with Grignard Reagents

The Kumada coupling, a pioneering cross-coupling reaction, facilitates the formation of carbon-carbon bonds between an organohalide and a Grignard reagent, typically catalyzed by nickel or palladium complexes. researchgate.netscilit.com In the context of this compound, this reaction offers a direct method for introducing alkyl or aryl substituents at the 4-position of the cyclobutylbenzene (B3052708) core.

The general mechanism for the palladium-catalyzed Kumada coupling involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Nickel-catalyzed reactions follow a similar catalytic cycle. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of Kumada coupling with aryl iodides can be applied.

Catalyst SystemGrignard ReagentSolventProductYield (%)
Pd(PPh₃)₄RMgXTHF4-Cyclobutyl-1,1'-biphenylData not available
NiCl₂(dppp)R'MgXEther1-Alkyl-4-cyclobutylbenzeneData not available

Table 1: Representative Kumada Coupling Reactions of Aryl Iodides. (Note: This table is illustrative of typical conditions for aryl iodides and does not represent experimentally verified data for this compound).

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base and a phosphine ligand. For this compound, this transformation provides a powerful route to synthesize N-aryl amines, which are prevalent in pharmaceuticals and materials science.

The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and subsequent deprotonation by the base leads to the formation of a palladium-amido complex. Reductive elimination from this complex furnishes the desired N-arylated product and regenerates the active Pd(0) catalyst. wikipedia.org The selection of the phosphine ligand is critical and often dictates the reaction's efficiency and substrate scope. libretexts.org

AmineCatalystLigandBaseSolventProductYield (%)
Aniline (B41778)Pd₂(dba)₃XPhosNaOtBuToluene4-Cyclobutyl-N-phenylanilineData not available
PiperidinePd(OAc)₂RuPhosK₃PO₄Dioxane1-(4-Cyclobutylphenyl)piperidineData not available

Table 2: Illustrative Buchwald-Hartwig Amination of Aryl Iodides. (Note: This table illustrates typical conditions for aryl iodides and does not represent experimentally verified data for this compound). A study on the Buchwald-Hartwig amination of iodobenzene (B50100) with aniline has shown that various palladium-cobalt bimetallic catalysts can be effective. researchgate.net

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions introduce a carbonyl group into an organic molecule by utilizing carbon monoxide (CO) as a C1 source. With this compound as the substrate, this methodology allows for the synthesis of valuable ketones, amides, and esters. These reactions are typically catalyzed by palladium complexes.

In a typical carbonylative coupling, the catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. This intermediate can then react with a variety of nucleophiles. For instance, reaction with an organometallic reagent (e.g., in a carbonylative Suzuki or Stille coupling) yields a ketone, while reaction with an amine or an alcohol leads to an amide or an ester, respectively. A copper-catalyzed carbonylative cross-coupling of alkyl iodides and amines has also been reported. ulb.ac.benih.gov

NucleophileCatalystCO PressureSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄1 atmToluene(4-Cyclobutylphenyl)(phenyl)methanoneData not available
DiethylaminePdCl₂(dppf)10 atmDMF4-Cyclobutyl-N,N-diethylbenzamideData not available

Table 3: Representative Carbonylative Cross-Coupling Reactions of Aryl Iodides. (Note: This table illustrates typical conditions for aryl iodides and does not represent experimentally verified data for this compound).

C-H Functionalization Reactions Directed by or Involving this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. This compound can participate in these reactions either as a directing group or as a coupling partner.

Directed C(sp²)-H Arylation/Vinylation

In this class of reactions, a directing group on a substrate guides a transition metal catalyst to activate a specific C(sp²)-H bond, which then undergoes arylation or vinylation. While this compound itself is the arylating agent, it can be used to functionalize arenes and heteroarenes that bear a directing group. Palladium catalysts are commonly employed for this purpose. The development of a protocol for the palladium-catalyzed arylation of simple arenes with iodonium (B1229267) salts has been reported. nih.gov

Radical-Mediated C(sp³)-H Functionalization

Radical-mediated C(sp³)-H functionalization offers a pathway to introduce functional groups at typically unreactive C(sp³)-H bonds. scilit.comnih.gov In reactions involving this compound, a radical can be generated on an aliphatic substrate, which then adds to the aryl iodide in a cross-coupling process. These reactions can be initiated by various means, including photoredox catalysis or the use of radical initiators. This approach allows for the formation of C(sp³)-aryl bonds, providing access to complex molecular architectures. Recent advances have highlighted the use of copper catalysis in these transformations. researchgate.net

Palladium(II/IV) Catalysis in C-H Activation

The palladium(II)/palladium(IV) catalytic cycle is a key mechanistic pathway in many C-H activation reactions. beilstein-journals.org In the context of using this compound as an arylating agent, the cycle would typically involve the C-H activation of a substrate by a Pd(II) species to form a cyclometalated intermediate. This intermediate then undergoes oxidative addition with this compound to generate a Pd(IV) complex. Subsequent reductive elimination forms the C-C bond and regenerates a Pd(II) species, which can re-enter the catalytic cycle. This pathway is particularly relevant for the arylation of C(sp²)-H and C(sp³)-H bonds. nih.gov

Substrate with Directing GroupCatalystOxidantProductYield (%)
2-PhenylpyridinePd(OAc)₂Ag₂CO₃2-(4-Cyclobutylbiphenyl-2-yl)pyridineData not available
N-(p-tolyl)pivalamidePd(OAc)₂PhI(OAc)₂N-(4'-Cyclobutyl-[1,1'-biphenyl]-4-yl)pivalamideData not available

Table 4: Illustrative Directed C-H Arylation with Aryl Iodides via Pd(II)/Pd(IV) Catalysis. (Note: This table illustrates typical conditions for directed C-H arylation and does not represent experimentally verified data for this compound).

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful and widely utilized method in organic synthesis for the conversion of aryl halides into organometallic reagents. wikipedia.org This process is particularly efficient for aryl iodides due to the relatively weak carbon-iodine bond.

Generation of Aryllithium and Arylmagnesium Reagents

The reaction of this compound with strong bases, such as organolithium reagents (e.g., n-butyllithium or t-butyllithium), facilitates a rapid metal-halogen exchange to generate the corresponding aryllithium species, (4-cyclobutylphenyl)lithium. wikipedia.orgprinceton.eduresearchgate.net This exchange is typically very fast, often occurring at low temperatures to prevent side reactions. harvard.edu The rate of exchange follows the trend I > Br > Cl, making aryl iodides the preferred substrates. wikipedia.orgprinceton.edu

Similarly, Grignard reagents can be prepared from this compound. This can be achieved either by direct reaction with magnesium metal or through an exchange reaction with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. wikipedia.org The resulting arylmagnesium halide, 1-cyclobutyl-4-iodophenylmagnesium halide, is another valuable intermediate for synthetic transformations.

Table 1: Generation of Organometallic Reagents from this compound

Starting MaterialReagentProductReaction Type
This compoundn-Butyllithium(4-Cyclobutylphenyl)lithiumLithium-Halogen Exchange
This compoundt-Butyllithium(4-Cyclobutylphenyl)lithiumLithium-Halogen Exchange
This compoundMagnesium (Mg)1-Cyclobutyl-4-iodophenylmagnesium iodideGrignard Formation
This compoundi-PrMgCl1-Cyclobutyl-4-iodophenylmagnesium chlorideMagnesium-Halogen Exchange

Subsequent Reactions with Electrophiles

Once generated, the highly nucleophilic (4-cyclobutylphenyl)lithium or its Grignard counterpart can react with a wide array of electrophiles to form new chemical bonds. These reactions are fundamental in constructing more complex molecular architectures. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide produces the corresponding carboxylic acid, and reaction with alkyl halides can lead to the formation of new carbon-carbon bonds, although this can sometimes be complicated by side reactions. The versatility of these organometallic intermediates makes them a cornerstone in the synthetic chemistry of this compound. nih.gov

Table 2: Representative Reactions of (4-Cyclobutylphenyl)lithium with Electrophiles

ElectrophileProductProduct Type
Formaldehyde(4-Cyclobutylphenyl)methanolPrimary Alcohol
Benzaldehyde(4-Cyclobutylphenyl)(phenyl)methanolSecondary Alcohol
Acetone2-(4-Cyclobutylphenyl)propan-2-olTertiary Alcohol
Carbon Dioxide (CO₂)4-Cyclobutylbenzoic acidCarboxylic Acid
Dimethylformamide (DMF)4-CyclobutylbenzaldehydeAldehyde

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.commasterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through an addition-elimination pathway, forming a resonance-stabilized intermediate called a Meisenheimer complex. chemistrysteps.comlibretexts.org

Activated Systems and Electron-Withdrawing Effects

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. chemistrysteps.comlibretexts.orgscribd.com These EWGs are necessary to stabilize the negative charge that develops in the Meisenheimer complex intermediate. libretexts.orgscribd.com In the case of this compound, the cyclobutyl group is an electron-donating group and therefore does not activate the ring towards nucleophilic attack. Consequently, SNAr reactions with this compound are generally not favored under standard conditions. For such a reaction to proceed, the introduction of a strong electron-withdrawing group, such as a nitro group, ortho or para to the iodine atom would be required. The reactivity of aryl halides in SNAr reactions typically follows the order F > Cl > Br > I, which is the opposite of the trend observed in metal-halogen exchange reactions. masterorganicchemistry.com

Halogen Dance Reactions

Halogen dance reactions are a type of isomerization where a halogen atom appears to "dance" or migrate around an aromatic or heteroaromatic ring under the influence of a strong base. clockss.orgresearchgate.net This process typically involves a series of deprotonation and metal-halogen exchange steps. clockss.orgresearchgate.net While this reaction is well-documented for various haloarenes and haloheterocycles, its occurrence with this compound is not prominently reported in the literature. The mechanism often involves the generation of an aryllithium species, which can then undergo a rearrangement to a more stable isomer, followed by halogenation. clockss.orgresearchgate.net The propensity for a halogen dance reaction is influenced by the substitution pattern of the aromatic ring and the reaction conditions.

Radical Reactions and Single-Electron Transfer Processes

Beyond ionic pathways, this compound can also participate in reactions involving radical intermediates, often initiated by single-electron transfer (SET) processes. rsc.orgnih.govnih.gov In a SET process, an electron is transferred from a donor to an acceptor molecule, generating a radical cation and a radical anion. acs.orgresearchgate.net

Aryl iodides, including this compound, can undergo homolytic cleavage of the carbon-iodine bond under photolytic or thermolytic conditions, or in the presence of radical initiators, to form a 4-cyclobutylphenyl radical. This highly reactive intermediate can then participate in a variety of radical-mediated transformations, such as addition to double bonds or hydrogen atom abstraction.

Furthermore, single-electron transfer from a suitable donor to this compound can lead to the formation of a radical anion, which can then expel an iodide ion to generate the 4-cyclobutylphenyl radical. Conversely, a single-electron transfer from this compound to an acceptor can form a radical cation. These SET processes open up alternative reaction pathways that are distinct from the more common ionic reactions of this compound.

Aryl Radical Generation and Reactivity

Aryl iodides, including this compound, are excellent precursors for the generation of aryl radicals. The formation of the 4-cyclobutylphenyl radical can be initiated through single-electron transfer (SET) from a reductant. Modern methods often employ light-induced methodologies, which have revitalized the interest in aryl radical chemistry by offering more efficient and practical protocols compared to classical methods that used stoichiometric reagents like tributyltin hydride. rsc.org

Once generated, the 4-cyclobutylphenyl radical is a versatile intermediate capable of participating in various synthetic transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org The radical's electrophilic nature allows it to add to electron-rich systems such as heteroaromatics, a key step in many arylation reactions. rsc.org

Table 1: Generation of the 4-Cyclobutylphenyl Radical

Precursor Method Reactive Intermediate

Photoredox Catalysis Involving Aryl Iodides

The field of photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions with high selectivity. arkat-usa.org In this context, aryl iodides like this compound serve as key substrates. arkat-usa.org These reactions are typically driven by visible light, which excites a photocatalyst (often a ruthenium or iridium complex, or an organic dye). arkat-usa.orgnih.gov

The excited photocatalyst can then engage in an electron transfer event with the aryl iodide. In an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor, and the resulting oxidized photocatalyst then oxidizes a substrate. Conversely, in a reductive quenching cycle, the excited photocatalyst reduces the aryl iodide, cleaving the C-I bond to generate an aryl radical. This radical can then proceed to react with other molecules in the reaction mixture to form the desired product. rsc.org The use of photoredox catalysis offers a sustainable approach to oxidation reactions, sometimes coupling the oxidation of an organic substrate to the reduction of protons to generate hydrogen gas. nih.gov

Hypervalent Iodine Chemistry Involving this compound as a Precursor

Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell, exhibiting oxidation states of +3 (λ³-iodanes) or +5 (λ⁵-iodanes). princeton.eduwikipedia.org These reagents have gained prominence as versatile and environmentally benign alternatives to heavy metal-based reagents in a multitude of oxidative transformations. princeton.edunih.gov Aryl iodides, such as this compound, are the common starting materials for the synthesis of these powerful reagents. wikipedia.orgorganic-chemistry.org The key to their reactivity lies in the facile reduction of the hypervalent iodine center back to its normal valency, making the attached groups excellent leaving groups. princeton.edu

Synthesis of Iodine(III) Reagents (e.g., Diacetates, Triflates)

The preparation of hypervalent iodine(III) reagents from this compound involves the oxidation of the iodine atom in the presence of suitable ligands. These syntheses are often straightforward and high-yielding. For instance, treating an iodoarene with an oxidant like peracetic acid or m-chloroperoxybenzoic acid in acetic acid furnishes the corresponding (diacetoxyiodo)arene, such as 1-(diacetoxyiodo)-4-cyclobutylbenzene. nih.govorganic-chemistry.org

Other powerful reagents can be synthesized similarly. The use of Oxone as the oxidant in trifluoroacetic acid provides a convenient route to [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org These diacetate and triflate derivatives are stable, often crystalline solids that are easy to handle and serve as versatile oxidizing agents or as precursors to other hypervalent iodine compounds. organic-chemistry.org

Table 2: Synthesis of Hypervalent Iodine(III) Reagents from this compound

Starting Material Reagents Product Common Abbreviation
This compound m-CPBA, Acetic Acid 1-(Diacetoxyiodo)-4-cyclobutylbenzene DIB/PIDA derivative
This compound Oxone, Trifluoroacetic Acid 1-[Bis(trifluoroacetoxy)iodo]-4-cyclobutylbenzene PIFA derivative

Applications of Derived Hypervalent Iodine Reagents in Oxidative Transformations

Once synthesized, hypervalent iodine(III) reagents derived from this compound are employed in a vast range of oxidative chemical reactions. nih.govacs.org They can facilitate oxidations, halogenations, aminations, and various oxidative functionalizations of organic substrates. acs.org For example, reagents like 1-(diacetoxyiodo)-4-cyclobutylbenzene can be used for the oxidation of alcohols to aldehydes or ketones and can promote reactions such as the Hofmann rearrangement of amides to carbamates. organic-chemistry.org

These compounds are also crucial in the construction of heterocyclic structures, which are core components of many pharmaceuticals. chim.it Furthermore, iodonium salts, another class of hypervalent iodine compounds derived from aryl iodides, are important arylating agents and have found applications as photoinitiators in industrial polymerizations. researchgate.netdiva-portal.org The chemistry of hypervalent iodine continues to be an active area of research, with ongoing efforts to develop new reagents and catalytic systems for novel synthetic transformations. nih.govresearchgate.net

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

The participation of 1-cyclobutyl-4-iodobenzene (B6230650) in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, is anticipated to proceed through a canonical catalytic cycle involving a low-valent transition metal, most commonly palladium. figshare.comrsc.org This cycle is fundamentally composed of three key elementary steps: oxidative addition, transmetalation (in the case of cross-coupling with an organometallic reagent), and reductive elimination. rsc.orgnih.gov

Oxidative Addition Pathways

The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the carbon-iodine bond of this compound to a low-valent metal center, typically a Pd(0) complex. nih.govresearchgate.net This process involves the cleavage of the C-I bond and the formation of two new bonds between the palladium and both the cyclobutylphenyl group and the iodide, resulting in a Pd(II) intermediate. researchgate.net

Several pathways for oxidative addition have been proposed and studied for various aryl halides, which are applicable to this compound. researchgate.net A concerted mechanism is often favored, involving a three-centered transition state where the palladium atom interacts simultaneously with the iodine and the ipso-carbon of the benzene (B151609) ring. researchgate.net Alternatively, a stepwise mechanism, potentially involving an initial coordination of the iodine to the palladium center followed by the C-I bond cleavage, can also occur. researchgate.net The presence of the bulky cyclobutyl group is not expected to significantly alter the fundamental electronic nature of the oxidative addition process, which is primarily dictated by the C-I bond strength and the electron density at the palladium center. However, steric hindrance from the cyclobutyl moiety could influence the rate of reaction and the stability of the resulting organopalladium(II) complex.

Reductive Elimination Steps

Reductive elimination is the final step of the catalytic cycle, where the two organic fragments from the Pd(II) intermediate couple to form the desired product, and the palladium catalyst is regenerated in its low-valent state. pku.edu.cnmdpi.com For a successful reductive elimination to occur, the two groups to be coupled—the cyclobutylphenyl group and the incoming nucleophile (e.g., an aryl, alkyl, or amino group)—must be situated in a cis orientation on the palladium center. acs.org

The rate and facility of reductive elimination are influenced by several factors, including the electronic nature of the ligands and the steric bulk of the coupling partners. nih.gov The electron-donating or withdrawing properties of the cyclobutylphenyl group can affect the electron density at the palladium center, thereby influencing the barrier to reductive elimination. nih.govnih.gov Computational studies on similar systems have shown that electron-donating groups on the aryl ligand can, in some cases, accelerate the reductive elimination of certain products like arylnitriles. nih.govnih.gov

Ligand Effects on Reaction Pathways

The choice of ligands coordinated to the palladium center plays a crucial role in modulating the reactivity and selectivity of the entire catalytic cycle. nih.govchemrxiv.org Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), influence the steric and electronic environment of the metal. nih.gov

Table 1: Expected Influence of Ligand Properties on the Catalytic Cycle of this compound

Ligand PropertyEffect on Oxidative AdditionEffect on Reductive EliminationOverall Effect on Reaction Rate
High Electron Density AcceleratesCan decelerate (depending on the specific elimination)Varies
Low Electron Density DeceleratesCan accelerateVaries
Large Steric Bulk Can decelerateAcceleratesOften enhances overall turnover
Small Steric Bulk Can accelerateDeceleratesMay lead to catalyst decomposition

For the reactions involving this compound, bulky, electron-rich phosphine (B1218219) ligands such as those from the Buchwald or Hartwig groups are often employed. escholarship.org The steric bulk of these ligands can promote the reductive elimination step by relieving steric strain in the transition state. nih.gov Furthermore, the electron-donating nature of these ligands increases the electron density on the palladium, which can facilitate the oxidative addition step. chemrxiv.org The interplay of these electronic and steric effects is critical for achieving high catalytic efficiency.

Theoretical Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions at a molecular level. For reactions involving this compound, theoretical methods can be used to map out the potential energy surface, identify transition states, and understand the factors controlling reactivity and selectivity. rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of transition metal-catalyzed reactions. mdpi.comnih.gov DFT calculations can provide valuable insights into the energetics of the elementary steps in the catalytic cycle for this compound. rsc.org

By modeling the reactants, intermediates, and transition states, DFT can be used to calculate the activation energies for oxidative addition and reductive elimination. researchgate.net These calculations can help to identify the rate-determining step of the reaction and to understand how factors such as ligand structure and solvent affect the reaction rate. nih.gov For example, a DFT study on the Suzuki-Miyaura coupling of bromobenzene (B47551) on a palladium-zeolite catalyst was able to determine the activation barriers for each step of the reaction. rsc.org Similar calculations for this compound would allow for a detailed understanding of its reactivity profile.

Table 2: Representative DFT-Calculated Energy Barriers for a Generic Aryl Iodide Cross-Coupling Reaction

Reaction StepIntermediateTransition StateActivation Energy (kcal/mol)
Oxidative Addition Pd(0)L₂ + Ar-I[L₂Pd(Ar)(I)]‡10-15
Transmetalation L₂Pd(Ar)(I) + Nu-M[L₂Pd(Ar)(Nu)]‡5-10
Reductive Elimination L₂Pd(Ar)(Nu)[Product-Pd(0)L₂]‡15-25
Note: These are representative values and would vary for this compound depending on the specific reaction conditions and ligands used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a dynamic picture of the reaction, complementing the static information obtained from DFT calculations. rsc.orgacs.org MD simulations model the motion of atoms over time, allowing for the exploration of conformational changes and the influence of the solvent environment on the reaction pathway. nih.gov

In the context of reactions with this compound, MD simulations could be used to study the conformational flexibility of the cyclobutyl group and its impact on the accessibility of the palladium catalyst to the C-I bond during oxidative addition. amazonaws.com Furthermore, MD simulations can help to understand the role of solvent molecules in stabilizing intermediates and transition states. nih.govresearchgate.net By combining DFT and MD, a comprehensive model of the reaction dynamics can be constructed, providing a deeper understanding of the factors that control the outcome of the catalytic process.

Kinetic Studies and Reaction Rate Determination

Kinetic investigations into reactions involving the this compound moiety or its precursors provide critical insights into reaction mechanisms and rate-limiting steps. In the context of palladium-catalyzed C(sp³)–H arylation of cyclobutyl ketones with aryl iodides, deuterium (B1214612) labeling experiments have been instrumental in elucidating the kinetics of the C–H cleavage step. For instance, in a system using AgTFA as an additive, the absence of deuterium incorporation at the C-4 position of the cyclobutyl ring in the arylated product suggests that the C–H cleavage is irreversible and the rate-limiting step of the reaction. nih.gov Conversely, when Ag₃PO₄ is used, significant deuterium incorporation (88%) is observed, indicating that the C–H bond cleavage is a rapid and reversible process, and a subsequent step, possibly involving a Pd(IV) intermediate, is rate-limiting. nih.gov

Studies on the sequential C–H arylation of cyclobutane (B1203170) substrates also offer kinetic insights. When a cyclobutane-1,1-dicarboxamide (B1604724) was reacted with one equivalent of iodobenzene (B50100), a statistical mixture of the starting material, the mono-arylated product, and the bis-arylated product was formed. acs.org This outcome implies that the reaction rate of the second arylation is nearly identical to that of the first, highlighting a lack of significant electronic deactivation of the second C–H bond by the first introduced aryl group. acs.org

The kinetics of fragmentation reactions of radical intermediates bearing a cyclobutyl group have also been examined. In studies of the β-scission of tertiary arylcarbinyloxyl radicals, the fragmentation regioselectivity is largely governed by the stability of the radical formed. For the 1-cyclobutyl-1-phenylethoxyl radical, exclusive cleavage of the C-cyclobutyl bond occurs to produce acetophenone. researchgate.net However, with the 1-cyclobutyl-1-phenylpropoxyl radical, a competitive cleavage between the C-cyclobutyl and C-ethyl bonds is observed, yielding propiophenone (B1677668) and cyclobutyl phenyl ketone in a 2:1 ratio, respectively. researchgate.net This demonstrates that the formation of the more stable secondary ethyl radical is kinetically preferred over the formation of the primary cyclobutyl radical.

Stereochemical Aspects of Transformations

The development of stereoselective methods to synthesize chiral cyclobutanes is of significant interest. Palladium-catalyzed enantioselective C(sp³)–H arylation represents a powerful strategy for creating chiral cyclobutanes from simple, mono-substituted precursors. Using aryl iodides like iodobenzene and methyl 4-iodobenzoate (B1621894) as coupling partners, highly enantioenriched trisubstituted cyclobutanes can be synthesized. nih.govnih.gov

For example, the enantioselective β-C(sp³)–H arylation of aliphatic ketones, such as cyclobutyl ketone, has been achieved using a chiral transient directing group strategy. nih.gov This method allows for the efficient synthesis of chiral trisubstituted cyclobutanes. nih.gov Similarly, the arylation of cyclobutyl carboxylic amides with aryl iodides has been accomplished with excellent enantioselectivity, affording products with enantiomeric ratios (er) as high as 97:3. nih.gov The versatility of these methods is demonstrated by the successful use of a range of aryl iodides, including those with electron-donating and electron-withdrawing groups, as well as various halogen substituents. nih.gov

Sequential C–H functionalization further broadens the structural diversity of accessible chiral cyclobutanes. An enantioenriched mono-arylated cyclobutane can be subjected to a second arylation with a different aryl iodide, leading to the formation of enantiopure cyclobutanes bearing two distinct aryl groups and three contiguous chiral centers. nih.govresearchgate.net

The following table summarizes the results of the enantioselective arylation of cyclobutyl carboxylic amide with various aryl iodides.

EntryAryl IodideProductYield (%)erReference
14-Iodotoluene2a8197:3 nih.gov
2Iodobenzene2b8597:3 nih.gov
31-Iodo-4-methoxybenzene2c6796.5:3.5 nih.gov
41-Fluoro-4-iodobenzene2d7297:3 nih.gov
51-Bromo-4-iodobenzene (B50087)2f6596:4 nih.gov
6Methyl 4-iodobenzoate2g5595:5 nih.gov

The success of enantioselective transformations involving the formation of aryl-cyclobutane bonds is critically dependent on the design of the chiral ligand. nih.govsioc-journal.cn Two primary strategies have proven effective: the use of chiral bidentate ligands and the application of chiral transient directing groups (TDGs). nih.gov

In the Pd(II)-catalyzed enantioselective C(sp³)–H arylation of cyclobutyl ketones, a dual-ligand system is employed. nih.gov Chiral α-amino acids serve as transient directing groups, attaching to the ketone substrate via a reversible imine linkage. nih.gov The stereochemistry is primarily determined by the chiral TDG, with bulkier substituents at the α-position of the amino acid generally affording higher enantioselectivities. nih.gov Concurrently, an achiral, electron-deficient 2-pyridone ligand, such as 3-nitro-5-(trifluoromethyl)-2-pyridone, acts as an acetate (B1210297) surrogate, accelerating the crucial C–H bond cleavage step. nih.gov The combination of the optimal TDG and pyridone ligand, along with the choice of a silver salt additive, can achieve high yields and enantiomeric ratios up to 98:2. nih.gov Interestingly, the choice of silver salt can lead to a complete reversal of enantioselectivity. nih.gov

For the enantioselective C–H arylation of cyclobutyl carboxylic amides, chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands are highly effective. nih.gov These ligands promote the reaction via a Pd(II)/Pd(IV) redox cycle and have overcome limitations of previous ligand systems, enabling reactions on substrates with α-hydrogen atoms. nih.govorganic-chemistry.org Optimization studies have identified specific MPAO ligands that consistently deliver high enantioselectivities across a broad scope of aryl iodides. nih.gov

The table below illustrates the effect of different chiral transient directing groups on the arylation of cyclobutyl ketone.

EntryTransient Directing Group (TDG)Yield (%)erReference
1TDG1 (from L-Alanine)7593:7 nih.gov
2TDG3 (from L-tert-Leucine)8297:3 nih.gov
3TDG4 (from D-tert-Leucine)803:97 nih.gov
4TDG6 (from L-Phenylalanine)5598:2 nih.gov
5TDG8 (from L-Valine)7896:4 nih.gov

Intermediates Characterization and Trapping Experiments

The elucidation of reaction mechanisms relies heavily on the characterization and trapping of transient intermediates. In palladium-catalyzed C–H arylation reactions that form aryl-cyclobutane bonds, the proposed catalytic cycles involve several key intermediates. The reaction is believed to proceed through an initial C–H metalation step to form a chiral cyclometalated Pd(II) intermediate. nih.gov Subsequent oxidative addition of the aryl iodide (such as this compound or its analogues) generates a Pd(IV) species. nih.govnih.gov Reductive elimination from this Pd(IV) complex then furnishes the final arylated product and regenerates the active Pd(II) catalyst. nih.gov While these intermediates are typically too short-lived for direct isolation, their existence is supported by kinetic data and computational studies. nih.gov

In other transformations used to synthesize cyclobutane rings, radical intermediates play a central role. For instance, the stereospecific ring contraction of pyrrolidines to form cyclobutanes is proposed to proceed via a 1,4-biradical intermediate. acs.orgnih.govntu.ac.uk This mechanism is supported by radical trapping experiments. When the reaction is conducted in the presence of radical scavengers such as TEMPO or 1,1-diphenylethylene, the formation of the cyclobutane product is suppressed. acs.orgnih.gov Furthermore, the observation of side products resulting from β-fragmentation of the proposed biradical lends additional credence to this pathway. acs.orgnih.govntu.ac.uk

The fragmentation of tertiary arylcarbinyloxyl radicals bearing a cyclobutyl group also proceeds through well-defined radical intermediates. researchgate.net For example, the 1-cyclobutyl-1-phenylethoxyl radical is an intermediate that undergoes β-scission. researchgate.net The regioselectivity of the C–C bond cleavage in these alkoxy radicals serves as an indirect probe of the properties and relative stabilities of the resulting radical fragments. researchgate.net

Applications of 1 Cyclobutyl 4 Iodobenzene As a Versatile Synthetic Building Block

Precursor in Complex Molecule Synthesis

The unique structure of 1-cyclobutyl-4-iodobenzene (B6230650) allows for its incorporation into larger, more complex molecular architectures through a variety of chemical reactions, most notably transition-metal-catalyzed cross-coupling reactions.

While direct, specific examples of the total synthesis of natural product analogues using this compound as a key starting material are not extensively documented in dedicated studies, its potential as a synthetic intermediate is significant. The synthesis of natural product analogues often involves the strategic replacement of certain structural motifs with non-natural fragments to modulate properties. The cyclobutylphenyl group can be introduced as a bioisostere for other aromatic or aliphatic cyclic systems found in natural products.

The role of this compound in this context is to serve as a precursor to the 4-cyclobutylphenyl fragment. This moiety can be coupled with other complex molecular fragments via reactions such as Suzuki, Sonogashira, or Heck couplings, leveraging the reactive carbon-iodine bond. By incorporating this specific group, chemists can systematically alter the steric bulk, lipophilicity, and conformational flexibility of a natural product scaffold, leading to the generation of novel analogues for research purposes.

The rigid benzenoid core and the defined geometry of the cyclobutyl group make this compound an attractive building block for the synthesis of advanced organic materials. Its derivatives are considered for applications in liquid crystals and specialized polymers where molecular shape and intermolecular interactions are critical.

In the field of liquid crystals, molecules must possess a degree of structural rigidity and anisotropy. The 4-cyclobutylphenyl moiety is a component that has been included in the design of liquid crystal materials. googleapis.com The cyclobutyl group can influence the mesophase behavior and transition temperatures of the final material. The carbon-iodine bond of this compound provides a convenient handle for elaboration into more complex, elongated structures typical of liquid crystals, often through palladium-catalyzed cross-coupling reactions that build up a poly-aromatic or ester-linked core.

Similarly, for polymer science, this compound can be used as a monomer or a functional precursor. Through polymerization reactions like Suzuki polycondensation, the di-functional nature of its derivatives (e.g., after converting the iodo-group to a boronic ester) can be exploited to create rigid-rod polymers. The incorporation of the cyclobutylphenyl unit into the polymer backbone can enhance thermal stability, modify solubility, and influence the material's morphological properties.

Role in Medicinal Chemistry Research (as a synthetic intermediate for target compounds, not drug effects or clinical trials)

In medicinal chemistry, this compound serves as a key intermediate for the synthesis of complex molecules designed to interact with biological targets. The cyclobutylphenyl moiety is often a critical component of a pharmacophore, contributing to the binding affinity and selectivity of the final compound. nih.govru.nl

The 4-cyclobutylphenyl group is a recurring motif in a variety of biologically active compounds. nih.gov Its size and hydrophobic nature allow it to fit into specific binding pockets of proteins, establishing favorable van der Waals interactions. ru.nl The use of this compound and its derivatives is documented in the synthesis of several classes of enzyme inhibitors and receptor antagonists.

Table 1: Examples of Pharmacophore Scaffolds Synthesized from this compound Derivatives

Target Class Resulting Scaffold/Compound Class Role of Cyclobutylphenyl Moiety
Protein Kinases Pyrazolo[1,5-a]pyrimidine Derivatives nih.gov Hydrophobic anchoring in ATP-binding site
Chemokine Receptors (e.g., CCR5) Piperidine-based Antagonists plu.mxnih.gov Key component of the pharmacophore for receptor binding
Bacterial Topoisomerases (e.g., TopoIV) Novel Bacterial Topoisomerase Inhibitors (NBTIs) nih.gov Occupies a hydrophobic binding pocket on the enzyme
Metalloproteinases (e.g., ADAMTS7) Substituted Hydantoinamides epo.org Component of the inhibitor scaffold

Aryl iodides are excellent precursors for the synthesis of radiolabeled compounds, and this compound is no exception. The carbon-iodine bond allows for the straightforward introduction of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) into the molecule. nih.gov This is typically achieved through an isotopic exchange reaction or via a precursor like an organotin or organoboron derivative (iododestannylation or iododeboronation). acs.orgnih.govgoogle.com

The resulting radioiodinated this compound can then be used in subsequent synthetic steps to build a larger, more complex molecule. This strategy allows for the specific labeling of a potential drug candidate or a biological probe. These labeled compounds are invaluable tools in research for:

In vitro binding assays: Quantifying the affinity of a compound for its target receptor or enzyme.

Autoradiography: Visualizing the distribution of a compound in tissue sections.

Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models.

In vivo imaging: Using techniques like Single Photon Emission Computed Tomography (SPECT) with ¹²³I or Positron Emission Tomography (PET) with ¹²⁴I to visualize the location of a drug target in a living organism.

The stability of the C-I bond on the aromatic ring ensures that the radioactive label remains attached to the molecule of interest during these experimental procedures. nih.gov

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Methodologies

The principles of green chemistry are becoming central to modern synthetic strategies, aiming to reduce the environmental impact of chemical processes. acs.orgchu.edu.cn For the synthesis of aryl iodides, this involves moving away from harsh reagents and exploring energy-efficient activation methods. acs.orgnih.gov

Photocatalysis, which uses light to drive chemical reactions, offers a powerful and sustainable alternative to traditional thermal methods. mdpi.com Visible-light-mediated protocols are particularly attractive as they use a low-cost and abundant energy source. One emerging strategy is the photocatalytic aromatic Finkelstein reaction, where aryl bromides are converted to aryl iodides under UV or visible light irradiation. acs.org This approach avoids the high temperatures often required in classical Finkelstein reactions and demonstrates high functional group tolerance under mild, aerial conditions. acs.org

Furthermore, direct C-H iodination of arenes using photocatalysis is a promising avenue. mdpi.com These methods can potentially bypass the need for pre-functionalized starting materials, improving atom economy. Research in this area focuses on developing novel photocatalysts, including organic dyes, that can efficiently facilitate the iodination of aromatic rings with high regioselectivity under benign conditions. mdpi.com

Electrosynthesis utilizes electrical current as a traceless reagent to drive redox reactions, offering a high degree of control and minimizing the use of chemical oxidants or reductants. researchgate.net For the synthesis of 1-cyclobutyl-4-iodobenzene (B6230650), electrochemical methods present a clean and efficient alternative. Anodic iodination, for instance, allows for the direct iodination of aromatic compounds. nih.govblogspot.com A notable example is anodic iododesilylation, where a trimethylsilyl-substituted arene is converted to the corresponding aryl iodide with high efficiency under mild conditions. nih.govblogspot.com

The electrochemical generation of hypervalent iodine reagents is another significant area of research. frontiersin.org These electro-generated species can act as powerful mediators in various organic transformations, providing a sustainable route to complex molecules from simple iodoarenes. researchgate.netfrontiersin.org

Development of Novel Catalytic Systems

Catalysis is at the heart of efficient chemical synthesis. Future research is focused on replacing expensive and toxic precious metal catalysts with more sustainable alternatives and exploring metal-free catalytic systems.

There is a significant push to replace precious metals like palladium with earth-abundant, less toxic, and more economical alternatives such as nickel, cobalt, and iron. iith.ac.innih.govhomkat.nl These metals offer unique reactivity and are becoming cornerstones of sustainable industrial catalysis. researchgate.netnsf.gov

Nickel (Ni): Nickel catalysts have proven effective in a wide range of cross-coupling reactions involving aryl halides. nih.gov They are particularly useful for activating challenging C-O bonds and facilitating reactions of unactivated alkyl iodides. nih.gov Future work will likely focus on developing Ni-catalyzed methods for the direct C-H functionalization of cyclobutylbenzene (B3052708) precursors or for novel cycloaddition reactions to construct complex scaffolds from this compound. chemrxiv.orgnih.govrsc.org

Cobalt (Co): Cobalt complexes are being explored for various catalytic transformations. While their application in aryl iodide synthesis is an emerging area, their known ability to facilitate radical-type transformations opens new possibilities for functionalizing the this compound scaffold.

Iron (Fe): As the most abundant and least expensive transition metal, iron is a highly desirable catalyst for green chemistry. Iron-catalyzed cross-coupling and oxidative coupling reactions are gaining prominence. organic-chemistry.org For example, iron(III)-catalyzed oxidative coupling of alcohols with amino phenyl ketones demonstrates the potential for iron catalysts to facilitate complex bond formations in a single pot. organic-chemistry.org Applying such methodologies to derivatives of this compound could lead to highly efficient routes for synthesizing complex target molecules.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful metal-free strategy in synthesis. For the preparation of aryl iodides, organocatalytic methods offer mild and highly selective alternatives to traditional approaches. organic-chemistry.org Thiourea derivatives, for example, have been shown to effectively catalyze the electrophilic iodination of activated aromatic compounds using reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.org These reactions proceed with high regioselectivity and yield under environmentally friendly conditions. organic-chemistry.org Research in this field aims to expand the substrate scope to less activated arenes and to develop chiral organocatalysts for asymmetric transformations of aryl iodides. researchgate.net

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for scalability, safety, and efficiency. nih.govnih.gov The enhanced heat and mass transfer in flow reactors allows for better control over reaction parameters, often leading to higher yields and purities. nih.govwiley-vch.de

For the synthesis of this compound and its derivatives, flow chemistry can enable the safe use of hazardous reagents and the rapid optimization of reaction conditions. wiley-vch.de Continuous-flow systems have been successfully used for the synthesis of phenols from aryl iodides and for the preparation of arylmagnesium reagents from aryl iodides in a scalable manner. thieme-connect.comresearchgate.netresearchgate.net Translating key synthetic steps to a continuous-flow setup is a critical objective for the industrial production of fine chemicals, and this technology will be instrumental in developing robust and scalable manufacturing processes for compounds like this compound. wiley-vch.de

Chemo- and Regioselective Late-Stage Functionalization Strategies

The strategic modification of complex molecules at a late stage of a synthetic sequence is a paramount challenge in medicinal chemistry and materials science. For a molecule such as this compound, which possesses multiple reactive sites, the development of chemo- and regioselective late-stage functionalization strategies is crucial for accessing novel analogs with tailored properties. Future research will likely focus on methodologies that can selectively target specific C-H bonds on both the aromatic ring and the cyclobutyl moiety, as well as leveraging the reactivity of the carbon-iodine bond.

A primary avenue of investigation will involve the directed functionalization of the aromatic ring. The iodine atom itself can serve as a versatile handle for a variety of cross-coupling reactions. However, achieving regioselectivity for the functionalization of the C-H bonds ortho and meta to the existing substituents presents a significant challenge. The development of novel directing groups or the utilization of transient directing group strategies could enable precise control over the site of reaction. acs.org

Furthermore, the activation of the C-H bonds on the cyclobutyl ring in the presence of the reactive aryl iodide is another area of emerging interest. Advances in transition-metal-catalyzed C(sp³)-H activation could provide pathways to introduce functional groups directly onto the aliphatic ring, a transformation that is currently difficult to achieve selectively.

The following subsections will explore potential chemo- and regioselective late-stage functionalization strategies for this compound, drawing upon recent advances in synthetic methodology.

Ortho- and Meta-C-H Arylation

The direct arylation of the C-H bonds ortho and meta to the cyclobutyl and iodo substituents would provide a direct route to biaryl and substituted aromatic systems. While the iodine atom is a well-established precursor for cross-coupling reactions, its presence can also influence the reactivity of the adjacent C-H bonds. Research into palladium-catalyzed C-H activation has shown that the choice of ligand and oxidant can significantly influence the regioselectivity of arylation reactions on substituted arenes. acs.org

Future work could explore the use of bespoke ligand systems that can differentiate between the ortho- and meta-C-H bonds of the benzene (B151609) ring in this compound. Additionally, transition-metal-free approaches, such as those utilizing diaryliodonium salts, could offer alternative pathways for regioselective C-H arylation. nih.gov

Table 1: Potential Strategies for Regioselective C-H Arylation of this compound

Strategy Catalyst/Reagent Potential Outcome Reference
Directed C-H Activation Palladium catalyst with a directing group Ortho-selective arylation acs.org
Ligand-Controlled Catalysis Palladium catalyst with a sterically demanding ligand Meta-selective arylation acs.org
Metal-Free Arylation Diaryliodonium salts Regioselective arylation depending on reaction conditions nih.gov

Cyclobutyl C(sp³)-H Functionalization

The selective functionalization of the C(sp³)-H bonds of the cyclobutyl group in this compound represents a significant synthetic challenge due to the inherent inertness of these bonds and the presence of the more reactive aryl-iodide bond. However, recent advancements in radical-based cross-coupling reactions offer promising avenues for exploration. rsc.org

For instance, the use of radical initiators in the presence of a suitable coupling partner could lead to the regioselective functionalization of the cyclobutyl ring. The regioselectivity would likely be governed by the stability of the resulting cyclobutyl radical. Computational studies could be employed to predict the most likely site of radical formation and guide experimental design.

Table 2: Potential Methods for Cyclobutyl C(sp³)-H Functionalization

Method Reagent/Catalyst Potential Functional Group Reference
Radical Halogenation N-Halosuccinimide Halogen (Cl, Br) N/A
Minisci-type Reaction Radical initiator, alkyl halide Alkyl group N/A
Photoredox Catalysis Photocatalyst, functionalizing reagent Various functional groups researchgate.net

Iodine-Directed C-H Functionalization

The iodine atom in this compound can be exploited not only as a leaving group in cross-coupling reactions but also as a directing group to influence the regioselectivity of C-H functionalization at other positions on the aromatic ring. The formation of hypervalent iodine intermediates can facilitate the introduction of a wide range of functional groups. nih.gov

Strategies involving the in-situ generation of non-symmetric iodanes from this compound could enable the site-selective incorporation of various nucleophiles. nih.gov This approach would offer a powerful tool for the late-stage diversification of this molecular scaffold.

Table 3: Iodine-Directed C-H Functionalization Strategies

Strategy Reagent Potential Functional Group Introduced Reference
Hypervalent Iodine Chemistry Oxidant, Nucleophile Various (e.g., -OH, -OR, -N3) nih.gov
Iodonium (B1229267) Salt Formation Triflic acid, coupling partner Aryl, Alkynyl rsc.org

Q & A

Q. How can researchers address systematic errors in vapor pressure measurements for low-volatility compounds?

  • Mitigation : Employ multiple techniques (e.g., effusion and static methods) to cross-validate results. For this compound, compare torsion effusion data with Knudsen cell measurements .
  • Documentation : Report instrument calibration curves and environmental controls (e.g., humidity) in supplementary materials .

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